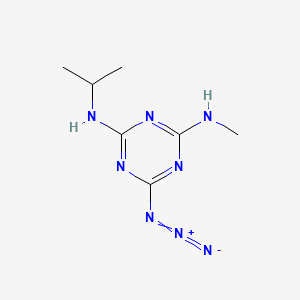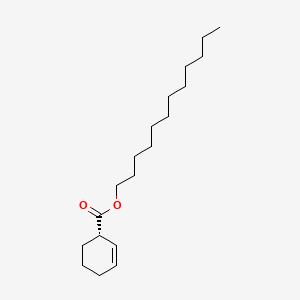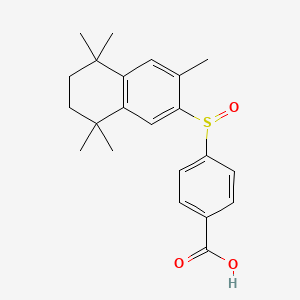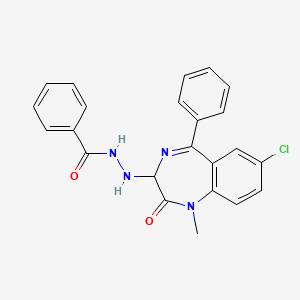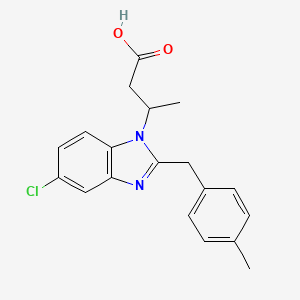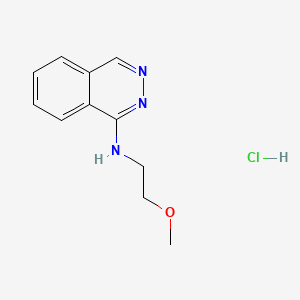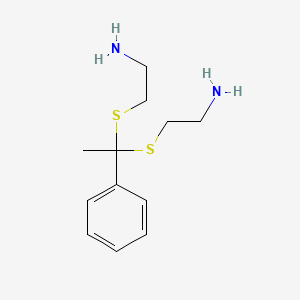
8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Methylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex polycyclic compound known for its unique structural properties This compound belongs to the class of pentacycloundecane derivatives, which are characterized by their rigid, cage-like structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of functionalization reactions.
Diels-Alder Reaction: Cyclopentadiene reacts with a dienophile such as 1,4-benzoquinone to form the pentacycloundecane core.
Functionalization: The resulting pentacycloundecane is then subjected to various functionalization reactions, including the introduction of the methylamino group. This step often involves protection and deprotection strategies to ensure selective functionalization.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, such as sulphated zirconia and hydrotalcites, and techniques like microwave-assisted reactions to improve reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems due to its rigid structure.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug design.
Industry: Utilized in the development of high-energy materials and advanced polymers.
Mecanismo De Acción
The mechanism of action of 8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is largely dependent on its structural features. The rigid, cage-like structure allows for specific interactions with molecular targets, such as enzymes or receptors. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Pentacycloundecane: The parent compound without the methylamino group.
Pentacycloundecane-8,11-dione: A derivative with ketone functional groups.
Pentacycloundecane-8,11-diol: A derivative with hydroxyl groups.
Uniqueness
8-(Methylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and potential biological activity. This compound’s rigid structure and functional group diversity make it a valuable scaffold for various applications in research and industry .
Propiedades
Número CAS |
136375-79-6 |
|---|---|
Fórmula molecular |
C12H18ClN |
Peso molecular |
211.73 g/mol |
Nombre IUPAC |
N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-13-12-9-5-3-6-8-4(5)2-7(9)10(8)11(6)12;/h4-13H,2-3H2,1H3;1H |
Clave InChI |
KLPRDJHZEGNIIW-UHFFFAOYSA-N |
SMILES canónico |
CNC1C2C3CC4C1C5C2CC3C45.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


